molecular formula C10H17Cl2N3 B1400348 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride CAS No. 380222-98-0

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B1400348
CAS No.: 380222-98-0
M. Wt: 250.17 g/mol
InChI Key: IRBLOPVVMUVLMZ-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride is a chemical compound with the molecular formula C10H15N32HCl It is a heterocyclic amine that contains both pyridine and piperidine rings

Preparation Methods

The synthesis of 1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of pyridine derivatives with piperidine derivatives under specific conditions. One common method includes the following steps:

    Starting Materials: Pyridine and piperidine derivatives.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon.

    Reaction Steps: The pyridine derivative is first reacted with the piperidine derivative to form the intermediate compound. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt of 1-(Pyridin-2-yl)piperidin-4-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine or piperidine rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Comparison with Similar Compounds

1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride can be compared with other similar compounds, such as:

    1-(Pyridin-3-yl)piperidin-4-amine: This compound has a similar structure but with the pyridine ring attached at the 3-position instead of the 2-position.

    1-(Pyridin-4-yl)piperidin-4-amine: Here, the pyridine ring is attached at the 4-position.

    1-(Pyridin-2-yl)piperidin-3-amine: In this compound, the piperidine ring is attached at the 3-position instead of the 4-position.

The uniqueness of this compound lies in its specific structural arrangement, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-pyridin-2-ylpiperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.2ClH/c11-9-4-7-13(8-5-9)10-3-1-2-6-12-10;;/h1-3,6,9H,4-5,7-8,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRBLOPVVMUVLMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of tert-butyl (1-pyridin-2-ylpiperidin-4-yl)carbamate (0.64 g, 2.31 mmol) in HCl in Dioxane (4M, 3.5 ml), THF (2.5 ml) and MeOH (2 ml) was stirred at rt for 17 h. The reaction mixture was filtered, the residue washed with EtOAc and dried to give the title compound (0.49 mg, 85%) as a solid. 1H NMR (500 MHz, D2O): 7.91 (dd, 1H), 7.78 (d, 1H), 7.22 (d, 1H), 6.88 (t, 1H), 4.12 (d, 2H), 3.56-3.48 (m, 1H), 3.26 (t, 2H), 2.15 (d, 2H), 1.67 (dq, 2H); 13C NMR (D2O): 152.1, 144.7, 135.9, 113.3, 47.6, 44.7, 28.8; Mass Spectrum: M+H 178
Quantity
0.64 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
solvent
Reaction Step One
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride
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Reactant of Route 6
1-(Pyridin-2-yl)piperidin-4-amine dihydrochloride

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